(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one
CAS No.:
Cat. No.: VC13759827
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | (3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one |
| Standard InChI | InChI=1S/C11H14N2O/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14/h2-5,9H,6-7,12H2,1H3/t9-/m0/s1 |
| Standard InChI Key | RMKCDKXXFTYREG-VIFPVBQESA-N |
| Isomeric SMILES | CN1C2=CC=CC=C2CC[C@@H](C1=O)N |
| SMILES | CN1C2=CC=CC=C2CCC(C1=O)N |
| Canonical SMILES | CN1C2=CC=CC=C2CCC(C1=O)N |
Introduction
Molecular Structure and Stereochemical Significance
The compound’s structure features a tetrahydro-benzo[b]azepin-2-one core substituted with a methyl group at position 1 and an amino group at position 3 (Figure 1). The (S)-configuration at the chiral center (C3) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with molecular targets.
Key Structural Features:
-
Bicyclic Framework: The benzo-fused azepinone ring system provides rigidity, enhancing binding affinity to biological targets.
-
Amino and Methyl Substituents: The amino group at C3 participates in hydrogen bonding, while the methyl group at C1 influences lipophilicity and metabolic stability.
-
Stereochemical Orientation: The (S)-enantiomer demonstrates superior affinity for neurotransmitter receptors compared to its (R)-counterpart .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions:
-
Cyclization: Starting materials such as 2-(diallylamino)-5-methylbenzaldehyde undergo thermal cyclization in solvents like orthodichlorobenzene.
-
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) reduces double bonds, forming the tetrahydro-azepine core.
-
Chiral Resolution: Racemic mixtures are resolved using chiral chromatography or enzymatic methods to isolate the (S)-enantiomer.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and purity (>99%). Automated systems control reagent addition and temperature, minimizing side reactions.
Table 1. Synthetic Parameters for Industrial Production
| Parameter | Value/Technique |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Reaction Temperature | 80–100°C |
| Pressure | 10–15 bar H₂ |
| Purity (HPLC) | ≥99.5% |
Physicochemical Properties
The compound’s physicochemical profile underpins its drug-like characteristics:
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but poorly soluble in water (0.12 mg/mL at 25°C).
-
Melting Point: 158–160°C.
-
LogP: 1.8, indicating balanced lipophilicity for blood-brain barrier penetration.
Stability:
-
Stable under inert conditions but prone to oxidation in air. Storage at –20°C under argon is recommended.
Pharmacological Applications
Neurological Disorders
The compound modulates serotonin (5-HT) and dopamine (DA) pathways, making it a candidate for treating depression and anxiety. Preclinical studies show:
-
5-HT₁A Receptor Agonism: EC₅₀ = 12 nM.
-
Dopamine D₂ Partial Agonism: 40% efficacy relative to full agonists.
Comparative Efficacy
Table 2. Receptor Affinity Profiles
| Target | (S)-Enantiomer (Kᵢ, nM) | (R)-Enantiomer (Kᵢ, nM) |
|---|---|---|
| 5-HT₁A | 15 ± 2 | 420 ± 45 |
| D₂ | 28 ± 3 | 310 ± 32 |
| σ₁ Receptor | 1,200 ± 150 | 85 ± 10 |
The (S)-enantiomer exhibits >20-fold selectivity for 5-HT₁A and D₂ over the (R)-form, underscoring its therapeutic potential .
Mechanism of Action
The compound’s effects arise from dual modulation of monoaminergic systems:
-
Serotonergic Modulation: Enhances 5-HT release via presynaptic 5-HT₁A autoreceptor antagonism, increasing synaptic serotonin levels.
-
Dopaminergic Stabilization: Partial agonism at D₂ receptors normalizes dopamine activity in mesolimbic pathways, mitigating psychosis without inducing extrapyramidal symptoms.
Figure 2. Proposed Mechanism in Depression:
Comparative Analysis with Structural Analogs
Table 3. Key Analog Comparisons
| Compound | Molecular Formula | Key Features |
|---|---|---|
| (S)-3-Amino-1-methyl... | C₁₁H₁₄N₂O | High 5-HT₁A/D₂ selectivity |
| 3-Amino-4,5-dihydro... | C₁₀H₁₂N₂O | Lacks methyl group; lower logP (1.2) |
| (R)-Enantiomer | C₁₁H₁₄N₂O | σ₁ Receptor affinity (Kᵢ = 85 nM) |
The methyl group in the (S)-enantiomer enhances CNS penetration, while its absence in analogs reduces bioavailability .
Future Directions and Challenges
-
Clinical Translation: Phase I trials are needed to assess pharmacokinetics and tolerability in humans.
-
Formulation Optimization: Nanoparticle-based delivery systems could improve water solubility.
-
Target Identification: Proteomic studies may reveal off-target interactions, guiding structural refinements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume